molecular formula C17H18N4O2S B2640109 (E)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 2035005-20-8

(E)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No. B2640109
CAS RN: 2035005-20-8
M. Wt: 342.42
InChI Key: MAILYENZBKVQKP-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H18N4O2S and its molecular weight is 342.42. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetics and Metabolism

(E)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one, as part of the chemical structure of certain compounds, has been investigated in terms of pharmacokinetics and metabolism. Studies have shown that compounds with morpholino-pyrrolopyrimidinyl structures are absorbed rapidly and predominantly metabolized by the liver. For instance, INCB018424, a selective inhibitor of Janus tyrosine kinase1/2, demonstrated rapid absorption and metabolism in humans, with the majority of the drug-related materials being metabolites formed via oxidation and subsequent conjugation processes. The research highlighted the importance of understanding the metabolic pathways and disposition of such compounds to predict their pharmacokinetic behaviors (Shilling et al., 2010).

Analgesic Properties

Compounds containing morpholino structures have been evaluated for their analgesic properties. For example, a study on (+)-1-(3-methyl-4-morpholino-2:2-diphenylbutyryl)pyrrolidine (R.875) demonstrated its ability to raise the threshold to ischemic pain in healthy human volunteers, showcasing the potential of such compounds in pain management (Cahal, 1958).

Allergic Reactions and Sensitization

Studies have also looked into the allergic reactions and sensitization potential of compounds with morpholine structures. Bioban P 1487, a compound comprising active ingredients with morpholine, has been shown to cause contact allergy, indicating the need for cautious use and consideration of possible allergic responses in sensitive individuals (Gruvgerger et al., 1996).

Neuromuscular Blocking Effects

The neuromuscular blocking effects of certain compounds with morpholino-pyrrolidino derivatives have been investigated, highlighting their potential use in anesthesia. For example, Org 9426 showed promising results in providing good to excellent intubation conditions, indicating its potential application in surgical settings (Wierda et al., 1990).

properties

IUPAC Name

(E)-1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c22-16(4-3-14-2-1-9-24-14)21-11-13-10-18-17(19-15(13)12-21)20-5-7-23-8-6-20/h1-4,9-10H,5-8,11-12H2/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAILYENZBKVQKP-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.